COH000

Descripción general

Descripción

COH000 es un inhibidor alostérico, covalente e irreversible de la enzima activadora del modificador pequeño similar a la ubiquitina (enzima activadora de SUMO). Este compuesto ha mostrado un potencial significativo en la inhibición de la sumoilación, un proceso de modificación postraduccional que juega un papel crucial en varios procesos celulares, incluida la progresión del ciclo celular, la reparación del daño del ADN y la regulación de la transcripción .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de COH000 implica apuntar a un bolsillo críptico distinto del sitio activo de la enzima activadora de SUMO. El compuesto está diseñado para unirse de forma covalente e irreversible a este bolsillo, lo que lleva a la inhibición de la actividad de la enzima . Las rutas sintéticas específicas y las condiciones de reacción para this compound son propietarias y no se han divulgado completamente en la literatura disponible.

Métodos de producción industrial

Los métodos de producción industrial para this compound no están ampliamente documentados. Dadas sus posibles aplicaciones terapéuticas, es probable que el compuesto se sintetice utilizando técnicas avanzadas de síntesis orgánica en condiciones estrictas para garantizar una alta pureza y eficacia .

Análisis De Reacciones Químicas

Tipos de reacciones

COH000 principalmente experimenta reacciones de unión covalente con la enzima activadora de SUMO. Esta unión conduce a la inhibición de la actividad de la enzima al evitar la formación del enlace tioéster SUMO-E1 .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y reacciones que involucran this compound incluyen varios solventes orgánicos y catalizadores que facilitan la unión covalente a la enzima. Las condiciones específicas para estas reacciones se optimizan para garantizar la máxima eficacia y selectividad .

Productos principales formados

El producto principal formado a partir de la reacción de this compound con la enzima activadora de SUMO es un complejo enzimático inactivo. Este complejo es incapaz de participar en el proceso de sumoilación, inhibiendo así la modificación postraduccional de las proteínas diana .

Aplicaciones Científicas De Investigación

COH000 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: this compound se utiliza como compuesto de herramienta para estudiar los mecanismos de sumoilación y su inhibición.

Medicina: this compound ha mostrado potencial como agente terapéutico en el tratamiento de cánceres, particularmente aquellos que dependen de la sumoilación para su supervivencia y proliferación.

Mecanismo De Acción

COH000 ejerce sus efectos uniéndose de forma covalente e irreversible a un bolsillo críptico en la enzima activadora de SUMO. Esta unión conduce a un cambio conformacional en la enzima, lo que resulta en el desmontaje del sitio activo y la inhibición de la actividad de la enzima . Los objetivos moleculares de this compound incluyen el dominio catalítico que contiene cisteína de la enzima activadora de SUMO, que es esencial para la función de la enzima .

Comparación Con Compuestos Similares

COH000 es único en su capacidad de unirse de forma covalente e irreversible a un bolsillo críptico en la enzima activadora de SUMO, una característica que no se observa en otros inhibidores de esta enzima. Compuestos similares incluyen:

El mecanismo de unión único de this compound y la inhibición irreversible lo convierten en un candidato prometedor para aplicaciones terapéuticas, particularmente en el tratamiento del cáncer .

Actividad Biológica

COH000 is a recently identified compound that acts as a highly selective allosteric inhibitor of the SUMO E1 enzyme, which plays a critical role in the SUMOylation process—an important post-translational modification involved in various cellular processes, including cell proliferation, apoptosis, and the regulation of protein stability. This article delves into the biological activity of this compound, highlighting its mechanism of action, experimental findings, and potential therapeutic implications.

This compound inhibits SUMO E1 by binding to a cryptic allosteric site distinct from the active site. This binding induces conformational changes that prevent the enzyme from catalyzing the adenylation of SUMO, effectively locking it in an inactive state. The compound forms a covalent bond with Cys30 of the Uba2 subunit of SUMO E1 through a Michael addition reaction, which is crucial for its inhibitory activity .

The structural analysis of this compound-bound SUMO E1 revealed significant alterations in the enzyme's conformation. Specifically, there is a 180° rotation of the SCCH domain and disassembly of the adenylation active site, which collectively contribute to the inhibition of SUMOylation . The specificity of this compound is underlined by its inability to inhibit ubiquitinylation or NEDDylation at concentrations up to 100 μM .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits an IC50 value of approximately 0.2 μM , making it one of the most potent SUMO E1 inhibitors identified to date . The compound has been shown to selectively inhibit SUMO E1 activity without affecting other related enzymes, confirming its potential for targeted therapeutic applications.

Table 1: Comparative IC50 Values of SUMO E1 Inhibitors

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| This compound | 0.2 | High |

| Compound 8 | 11.1 | Moderate |

| Compound 9 | 11.7 | Moderate |

| Compound 10 | 13.4 | Moderate |

Cellular Studies

In cellular models, this compound treatment resulted in a dose-dependent inhibition of SUMOylated proteins and induced apoptosis in HCT-116 colorectal cancer cells . The induction of apoptosis was linked to reduced levels of SAE2 (SUMO-activating enzyme), which was enhanced by increased ubiquitylation and subsequent proteasome-mediated degradation .

Figure 1: Apoptosis Induction by this compound in HCT-116 Cells

- Observation : Increased apoptosis correlating with decreased SAE2 levels.

- Mechanism : this compound inhibits SUMOylation, leading to enhanced degradation pathways.

Preclinical Models

Preclinical studies utilizing xenograft mouse models have shown that this compound significantly inhibits tumor growth in colon cancer models. Mice treated with this compound exhibited reduced tumor size compared to control groups over a treatment period of 14 days . This suggests that this compound not only affects cellular mechanisms but also has tangible effects on tumor biology.

Implications for Cancer Therapy

The selective inhibition of SUMO E1 by this compound presents a promising avenue for cancer therapy, particularly for tumors where aberrant SUMOylation contributes to malignancy. Given its potent activity and specificity, this compound could serve as a lead compound for further development into therapeutic agents targeting SUMOylation-related pathways in cancer.

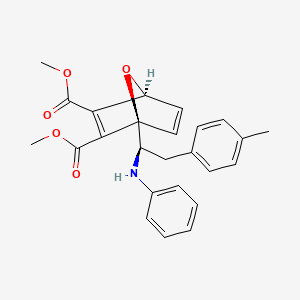

Propiedades

IUPAC Name |

dimethyl (1R,4S)-1-[(1R)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO5/c1-16-9-11-17(12-10-16)15-20(26-18-7-5-4-6-8-18)25-14-13-19(31-25)21(23(27)29-2)22(25)24(28)30-3/h4-14,19-20,26H,15H2,1-3H3/t19-,20+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPINDDCTUCUSA-DFIYOIEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C23C=CC(O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@H]([C@]23C=C[C@H](O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes COH000 a unique inhibitor of SUMO E1?

A1: Unlike inhibitors targeting the active site, this compound binds to a cryptic allosteric pocket in SUMO E1. [] This pocket, distinct from the enzyme's active site, remains hidden in previous SUMO E1 structural studies. [] Binding of this compound to this pocket induces a cascade of structural rearrangements within the enzyme, leading to its inactivation. [] This includes a 180° rotation of the catalytic cysteine-containing SCCH domain and disassembly of the active site, effectively locking the enzyme in a previously unobserved inactive conformation. []

Q2: How well does the X-ray crystal structure of the this compound-SUMO E1 complex predict the activity of this compound analogs?

A2: Surprisingly, there's a discrepancy between the X-ray structure and the observed structure-activity relationship (SAR) data for this compound analogs. [] This suggests crucial non-covalent interactions during the inhibition process are not fully captured in the static crystal structure. []

Q3: How did researchers investigate these missing non-covalent interactions?

A3: Ligand Gaussian accelerated molecular dynamics (LiGaMD) simulations were employed to study the dissociation of this compound from SUMO E1. [] These simulations revealed a critical low-energy non-covalent binding intermediate conformation of this compound. [] Importantly, this intermediate conformation aligned well with the experimentally observed SAR data for this compound analogs, resolving the discrepancy observed with the static X-ray structure. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.